1-(3-Fluorophenyl)butane-1,4-diol
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Overview
Description
1-(3-Fluorophenyl)butane-1,4-diol is an organic compound with the molecular formula C10H13FO2. It contains a fluorophenyl group attached to a butane-1,4-diol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with butane-1,4-diol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Fluorophenyl)butane-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, influencing their activity. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)butane-1,4-diol
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1,1-Bis(4-fluorophenyl)butane-1,4-diol
Uniqueness: 1-(3-Fluorophenyl)butane-1,4-diol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This positional difference can result in distinct properties and applications compared to its analogs .
Properties
CAS No. |
874904-54-8 |
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Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-(3-fluorophenyl)butane-1,4-diol |
InChI |
InChI=1S/C10H13FO2/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7,10,12-13H,2,5-6H2 |
InChI Key |
IINKVEORTXTOIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCCO)O |
Origin of Product |
United States |
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